Tws119

Description

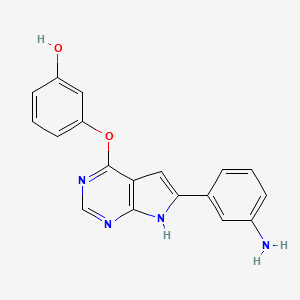

antineoplastic agent; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c19-12-4-1-3-11(7-12)16-9-15-17(22-16)20-10-21-18(15)24-14-6-2-5-13(23)8-14/h1-10,23H,19H2,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVLEBIVXZSOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC3=C(N2)N=CN=C3OC4=CC=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429550 | |

| Record name | TWS119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601514-19-6 | |

| Record name | TWS119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

TWS119: A Deep Dive into the Molecular Mechanisms of Neuronal Differentiation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TWS119, a 4,6-disubstituted pyrrolopyrimidine, has emerged as a potent small molecule inducer of neuronal differentiation. Its primary mechanism of action lies in the specific inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key negative regulator of the Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, this compound triggers a cascade of intracellular events that ultimately lead to the expression of neurogenic transcription factors and the differentiation of pluripotent stem cells and neural progenitors into mature neurons. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced neuronal differentiation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of GSK-3β and Activation of Wnt/β-catenin Signaling

The canonical Wnt signaling pathway plays a crucial role in embryonic development, cell fate specification, and adult tissue homeostasis.[1] In the absence of a Wnt ligand, a destruction complex, consisting of Axin, Adenomatous Polyposis Coli (APC), and GSK-3β, phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

This compound exerts its pro-neuronal effects by directly targeting and inhibiting GSK-3β.[2] This inhibition disrupts the destruction complex, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[2] The stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes.[2] Several of these target genes are critical for neuronal differentiation and maturation.

A secondary, potentially interconnected mechanism involves the regulation of the cell cycle. Some studies suggest that this compound can promote neuronal differentiation by inhibiting cell cycle activation, a process that may be linked to the Notch signaling pathway.[3] Specifically, this compound has been shown to down-regulate the expression of Cyclin D1, a positive cell cycle regulator, and up-regulate the expression of p21, a negative cell cycle regulator.[3][4] This cell cycle arrest may create a permissive environment for neuronal differentiation to occur.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound in promoting neuronal differentiation.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| GSK-3β Inhibition | |||

| IC50 | 30 nM | Cell-free assay | [5] |

| Kd | 126 nM | Mouse D3 cells | [5] |

| Neuronal Differentiation | |||

| Effective Concentration (mESCs) | 400 nM | Murine ESCs (D3 cell line) | [2] |

| Neuronal Differentiation Rate (mESCs) | ≈50-60% | 400 nM this compound | [2] |

| Wnt/β-catenin Pathway Activation | |||

| TCF/LEF Reporter Activity Fold Increase | 11-fold | 10 µM this compound (36h treatment) in P19 cells | [2] |

Table 1: In Vitro Efficacy of this compound

Key Experimental Protocols

Neuronal Differentiation of Mouse Embryonic Stem Cells (mESCs)

This protocol describes the induction of neuronal differentiation from mESCs using this compound.

Materials:

-

Mouse embryonic stem cells (e.g., D3 cell line)

-

DMEM (high glucose)

-

Fetal Bovine Serum (FBS)

-

LIF (Leukemia Inhibitory Factor)

-

Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Gelatin-coated tissue culture plates

-

B27-supplemented neurobasal medium

Procedure:

-

mESC Culture: Culture mESCs on gelatin-coated plates in DMEM supplemented with 15% FBS, 1000 U/mL LIF, and Penicillin-Streptomycin.

-

Initiation of Differentiation: To initiate differentiation, plate mESCs at a desired density on gelatin-coated plates.

-

This compound Treatment: The following day, replace the medium with differentiation medium (DMEM with 10% FBS) containing 400 nM this compound.[2]

-

Culture and Maintenance: Culture the cells for 48-72 hours in the presence of this compound.

-

Neuronal Maturation: After the initial treatment, switch the medium to a serum-free B27-supplemented neurobasal medium. Continue to culture for an additional 2-14 days to allow for neuronal maturation.[2]

-

Analysis: Assess neuronal differentiation by immunocytochemistry for neuronal markers such as βIII-tubulin (TuJ1) and Microtubule-associated protein 2 (MAP2).

Immunocytochemistry for Neuronal Markers

This protocol details the staining of differentiated neurons for the markers TuJ1 and MAP2.

Materials:

-

Cells cultured on coverslips or in chamber slides

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% normal goat serum in PBS)

-

Primary Antibodies:

-

Mouse anti-βIII-tubulin (TuJ1)

-

Rabbit anti-MAP2

-

-

Fluorophore-conjugated Secondary Antibodies:

-

Goat anti-mouse IgG (conjugated to a green fluorophore)

-

Goat anti-rabbit IgG (conjugated to a red fluorophore)

-

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting Medium

Procedure:

-

Fixation: Wash cells twice with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

-

Washing: Wash three times with PBS for 5 minutes each.

-

Permeabilization: Incubate with Permeabilization Buffer for 10 minutes.

-

Washing: Wash three times with PBS for 5 minutes each.

-

Blocking: Block with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies (e.g., TuJ1 at 1:500 and MAP2 at 1:1000 dilution in Blocking Buffer) overnight at 4°C.[1][6]

-

Washing: Wash three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies (e.g., at 1:1000 dilution in Blocking Buffer) for 1-2 hours at room temperature, protected from light.[7]

-

Washing: Wash three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate with DAPI solution for 5 minutes.

-

Mounting: Wash once with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the staining using a fluorescence microscope.

Western Blotting for β-catenin and GSK-3β

This protocol outlines the detection of β-catenin and GSK-3β protein levels by Western blotting.

Materials:

-

Cell lysates

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies:

-

HRP-conjugated Secondary Antibody (anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Mix cell lysates with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in Blocking Buffer overnight at 4°C.[8][9]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., at 1:2000-1:5000 dilution) for 1 hour at room temperature.[10]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

TCF/LEF Luciferase Reporter Assay

This assay measures the activity of the Wnt/β-catenin signaling pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

This compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for an additional 24-36 hours.

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold change in reporter activity relative to the vehicle control.

Visualizing the Molecular Pathways and Workflows

Signaling Pathways

Caption: this compound Mechanism of Action via Wnt/β-catenin Pathway.

Caption: this compound and Cell Cycle Regulation in Neuronal Differentiation.

Experimental Workflow

Caption: Experimental Workflow for this compound-Induced Neuronal Differentiation.

Conclusion

This compound is a valuable chemical tool for directing the neuronal differentiation of pluripotent stem cells. Its well-defined mechanism of action, centered on the inhibition of GSK-3β and subsequent activation of the Wnt/β-catenin signaling pathway, provides a robust platform for generating neuronal populations for research and potential therapeutic applications. The supplementary role of this compound in regulating the cell cycle further enhances its pro-neurogenic properties. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of neurogenesis and for the development of novel neuro-regenerative strategies.

References

- 1. 免疫细胞化学实验方案和技术指南-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 2. Synthetic small molecules that control stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK-3β inhibitor this compound promotes neuronal differentiation after hypoxic-ischemic brain damage in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK-3β inhibitor this compound promotes neuronal differentiation after hypoxic-ischemic brain damage in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Immunofluorescent staining for neuronal marker MAP2 [protocols.io]

- 8. β-Catenin Antibody | Cell Signaling Technology [cellsignal.com]

- 9. GSK-3β (27C10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

TWS119: A Technical Guide to its Role as a GSK-3β Inhibitor and Wnt Pathway Activator

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of TWS119, a 4,6-disubstituted pyrrolopyrimidine compound widely utilized in biomedical research. It details the molecule's mechanism of action, quantitative efficacy, key experimental protocols, and its diverse applications stemming from its function as a potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitor and a robust activator of the canonical Wnt signaling pathway.

Core Mechanism of Action: GSK-3β Inhibition and Wnt Pathway Activation

The canonical Wnt signaling pathway is crucial for embryonic development, stem cell regulation, and tissue homeostasis.[1][2] A key negative regulator of this pathway is GSK-3β, a serine/threonine kinase that is typically constitutively active.[3][4]

In the absence of a Wnt signal (Off-State): GSK-3β exists in a multiprotein "destruction complex" with Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[4][5] This complex sequentially phosphorylates the transcriptional co-regulator β-catenin.[3][6] Phosphorylated β-catenin is then recognized by β-TrCP, an E3 ubiquitin ligase, which targets it for ubiquitination and subsequent proteasomal degradation.[1] This process keeps cytoplasmic β-catenin levels low, and Wnt target genes remain repressed in the nucleus by the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors.[5]

In the presence of a Wnt signal (On-State): Secreted Wnt glycoproteins bind to Frizzled (Fz) and LRP5/6 co-receptors on the cell surface.[1][7] This binding leads to the recruitment of the destruction complex to the plasma membrane, resulting in the inhibition of GSK-3β activity.[1][4]

The Role of this compound: this compound functions as a direct, ATP-competitive inhibitor of GSK-3β.[8][9] By binding to and inhibiting GSK-3β, this compound effectively mimics the natural Wnt signal.[10] It prevents the phosphorylation of β-catenin, thereby rescuing it from degradation.[11] The stabilized β-catenin accumulates in the cytoplasm and subsequently translocates to the nucleus.[11][12] In the nucleus, it binds to TCF/LEF transcription factors, converting them from repressors to activators of Wnt target gene transcription, which includes genes involved in proliferation, differentiation, and cell fate decisions.[5][10][12]

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on GSK-3β.

Quantitative Data and Efficacy

The potency and binding affinity of this compound have been quantified across various assays. Its effects on cell fate, particularly neuronal differentiation, are dose-dependent and have been characterized in multiple stem cell lines.

Table 1: Kinase Inhibition Profile and Binding Affinity of this compound

| Parameter | Target | Value | Method |

|---|---|---|---|

| IC₅₀ | GSK-3β | 30 nM | Cell-free kinase assay[8][12][13][14] |

| IC₅₀ | GSK-3α | 88 nM | In vitro kinase assay[15][16] |

| IC₅₀ | GSK-3β | 410 nM | In vitro kinase assay[15][16] |

| Kd | GSK-3β | 126 nM | Surface Plasmon Resonance (SPR)[8][13][17] |

Table 2: Cellular Activity and Functional Outcomes of this compound

| Cell Line / System | Concentration | Effect |

|---|---|---|

| Murine P19 EC Cells | 1 µM | 30-40% of cells differentiate into neuronal lineages (monolayer culture).[8][12][17] |

| Murine D3 ESCs | 400 nM | 50-60% of cells differentiate into neurons.[8][17] |

| Murine P19 EC Cells | 10 µM | 11-fold increase in TCF/LEF reporter activity after 36 hours.[8] |

| Human CD8+ T Cells | 2.5 - 7 µM | Arrests effector differentiation and promotes a stem cell-like memory phenotype.[10][15][16] |

| Human γδT Cells | < 4 µM | Enhances proliferation and survival.[14] |

Experimental Protocols

The following protocols are generalized methodologies based on cited literature for assessing the activity of this compound.

This protocol describes how to induce neuronal differentiation from mouse Embryonic Stem Cells (ESCs) using this compound, bypassing the need for embryoid body (EB) formation.[8]

Materials and Reagents:

-

Murine ESCs (e.g., D3 cell line)

-

ESC culture medium (DMEM, 15% FBS, L-glutamine, non-essential amino acids, β-mercaptoethanol, LIF)

-

Differentiation medium (MEMα, 2% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

0.1% Gelatin-coated tissue culture plates

-

Fixative: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization/Blocking buffer: PBS with 0.1% Triton X-100 and 5% normal goat serum

-

Primary antibodies: anti-β-III tubulin (TuJ1), anti-Map2

-

Fluorescently-labeled secondary antibodies

-

DAPI nuclear stain

Procedure:

-

Cell Plating: Culture murine ESCs on gelatin-coated plates in standard ESC medium to maintain pluripotency.

-

Initiate Differentiation: Dissociate cells to a single-cell suspension and plate them onto new gelatin-coated plates at a desired density in the differentiation medium (MEMα with 2% FBS).

-

This compound Treatment: 12-24 hours after plating, add this compound to the medium to a final concentration of 400 nM.[8][17]

-

Incubation: Culture the cells in the presence of this compound for 2-3 days.

-

Maturation: After the initial treatment, replace the medium with fresh, compound-free differentiation medium. Culture for an additional 2-10 days, changing the medium every 2 days.

-

Assessment (Immunocytochemistry): a. Fix the cells with 4% PFA for 20 minutes at room temperature.[8] b. Wash three times with PBS. c. Permeabilize and block the cells for 1 hour at room temperature. d. Incubate with primary antibodies (e.g., TuJ1, Map2) overnight at 4°C. e. Wash three times with PBS. f. Incubate with appropriate fluorescently-labeled secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light. g. Wash three times with PBS and visualize using a fluorescence microscope.

This assay quantitatively measures the activation of the Wnt/β-catenin pathway by assessing the transcriptional activity of the TCF/LEF complex.[8]

Materials and Reagents:

-

P19 embryonal carcinoma cells or other suitable cell line

-

pTOPFLASH reporter plasmid (contains TCF/LEF binding sites upstream of a firefly luciferase gene)

-

Renilla luciferase control reporter plasmid (e.g., pRL-TK)

-

Transfection reagent (e.g., FuGENE6)

-

Cell culture medium (MEMα, 5% FBS)

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect P19 cells with the pTOPFLASH and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.[8]

-

Replating: 24 hours post-transfection, trypsinize the cells and replate them into a 96-well plate.[8]

-

Treatment: 12 hours after replating, treat the cells with varying concentrations of this compound (e.g., 0-10 µM). Include a vehicle control (DMSO).

-

Incubation: Culture the cells for 36 hours.[8]

-

Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

-

Luciferase Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the fold-increase in reporter activity relative to the vehicle-treated control cells.

Caption: Experimental workflow for inducing and assessing neuronal differentiation using this compound.

Applications in Research and Development

The ability of this compound to modulate fundamental cellular pathways has made it a valuable tool in numerous research areas.

-

Stem Cell Biology: this compound is widely used to direct the differentiation of embryonic stem cells and induced pluripotent stem cells (iPSCs) into neuronal lineages.[13][18] This application is critical for creating in vitro models of neurological diseases and for developing cell-based regenerative therapies.[19][20]

-

Immunology and Cancer Immunotherapy: By inhibiting GSK-3β, this compound can arrest the differentiation of CD8+ T cells, promoting the generation and maintenance of T memory stem cells (TSCM).[10][16] These TSCM cells have enhanced persistence and anti-tumor activity, making this compound a key compound in research aimed at improving adoptive T-cell therapies for cancer.[13][21]

-

Neuroscience and Disease Modeling: this compound is employed to study the role of Wnt signaling in neurodevelopment and neurodegeneration. Research suggests that activating the Wnt pathway with this compound may offer therapeutic benefits by promoting neurological recovery after ischemic stroke and ameliorating pathology in models of Alzheimer's disease.[22][23][24]

-

Cancer Biology: Beyond immunotherapy, this compound has been shown to inhibit cell proliferation and induce apoptosis in certain cancer types, such as human alveolar rhabdomyosarcoma, by modulating GSK-3β-regulated pathways.[9][13]

Chemical and Physical Properties

-

Chemical Name: 3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol[25]

-

Solubility: Soluble in DMSO (up to 100 mM) and ethanol (up to 5 mM).[15][16]

-

Appearance: Solid powder.

Conclusion

This compound is a potent and specific small molecule inhibitor of GSK-3β that has become an indispensable tool for manipulating the Wnt/β-catenin signaling pathway. Its ability to drive neuronal differentiation, generate therapeutically relevant memory T-cell populations, and modulate cellular processes in various disease models underscores its importance. This guide provides the foundational technical knowledge for researchers and drug development professionals to effectively utilize this compound in their work, from basic cell culture experiments to complex in vivo studies, ultimately advancing our understanding of cell fate determination and paving the way for novel therapeutic strategies.

References

- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 6. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic small molecules that control stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK3β regulates epithelial-mesenchymal transition and cancer stem cell properties in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wnt signaling arrests effector T cell differentiation and generates CD8+ memory stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cellgs.com [cellgs.com]

- 12. selleckchem.com [selleckchem.com]

- 13. stemcell.com [stemcell.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. TWS 119 | GSK-3 Inhibitors: R&D Systems [rndsystems.com]

- 16. TWS 119 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]

- 17. GSK-3β Inhibitor XII, this compound - CAS 601514-19-6 - Calbiochem | 361554 [merckmillipore.com]

- 18. Directing the differentiation of embryonic stem cells to neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. GSK-3β inhibitor this compound promotes neuronal differentiation after hypoxic-ischemic brain damage in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. GSK-3β inhibitor this compound promotes neuronal differentiation after hypoxic-ischemic brain damage in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. JCI - Wnt activation promotes memory T cell polyfunctionality via epigenetic regulator PRMT1 [jci.org]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. Wnt canonical pathway activator this compound drives microglial anti-inflammatory activation and facilitates neurological recovery following experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. This compound | C18H14N4O2 | CID 9549289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. lifetechindia.com [lifetechindia.com]

Tws119: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tws119 is a potent and selective small molecule inhibitor of glycogen synthase kinase-3β (GSK-3β), a key regulatory enzyme implicated in a multitude of cellular processes. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate its application in research and drug development.

Chemical Properties and Structure

This compound, with the IUPAC name 3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]-phenol, is a pyrrolopyrimidine derivative. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₄N₄O₂ | [1] |

| Molecular Weight | 318.33 g/mol | [1] |

| CAS Number | 601514-19-6 | [1] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO | [1] |

| Purity | >98% | [1] |

Structure:

Caption: 2D chemical structure of this compound.

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of GSK-3β, a serine/threonine kinase that plays a crucial role as a negative regulator in the Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates TCF/LEF transcription factors, thereby upregulating the expression of Wnt target genes.[2][3] This mechanism of action underlies the diverse biological effects of this compound, including the induction of neuronal differentiation and the modulation of immune cell function.[2][4]

| Parameter | Value | Cell/Assay Type | Reference |

| IC₅₀ (GSK-3β) | 30 nM | Cell-free assay | [2][4][5][6] |

| K_d_ (GSK-3β) | 126 nM | Surface Plasmon Resonance (SPR) | [2][4] |

Signaling Pathway

Caption: this compound inhibits GSK-3β, leading to β-catenin stabilization and Wnt pathway activation.

Experimental Protocols

Cell-Free GSK-3β Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ value of this compound against GSK-3β in a cell-free system using a luminescence-based kinase assay.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (or other test inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

In a white microplate, add the diluted this compound or DMSO (for control wells).

-

Add the GSK-3β substrate and ATP solution to all wells.

-

Initiate the kinase reaction by adding the recombinant GSK-3β enzyme to all wells except the "no enzyme" control.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for a cell-free GSK-3β kinase inhibition assay.

Neuronal Differentiation of P19 Cells

This protocol describes the induction of neuronal differentiation in mouse embryonal carcinoma P19 cells using this compound.[4]

Materials:

-

P19 cells

-

P19 growth medium: Minimum Essential Medium α (MEMα) supplemented with 7.5% calf serum and 2.5% Fetal Bovine Serum (FBS)

-

Differentiation medium: MEMα supplemented with 5% FBS

-

This compound (1 µM final concentration)

-

Compound-free medium: MEMα with 2% FBS

-

B27-supplemented Neurobasal medium

-

Tissue culture plates

-

Neuronal-specific antibodies for immunofluorescence (e.g., anti-βIII-tubulin/TuJ1, anti-Map2)

Procedure:

-

Culture P19 cells in P19 growth medium at 37°C in a 5% CO₂ incubator.

-

To induce differentiation, plate P19 cells at a suitable density in differentiation medium.

-

After 12 hours, replace the medium with fresh differentiation medium containing 1 µM this compound.

-

Treat the cells with this compound for 2 days.

-

After 2 days, remove the this compound-containing medium and culture the cells in compound-free medium for an additional 2-14 days. For cultures longer than 10 days, switch to B27-supplemented Neurobasal medium.

-

Monitor the cells for morphological changes indicative of neuronal differentiation, such as the appearance of neurite outgrowths.

-

At desired time points, fix the cells and perform immunofluorescence staining with neuronal-specific antibodies to confirm differentiation and assess the percentage of neurons.

Caption: Workflow for this compound-induced neuronal differentiation of P19 cells.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol provides a general method for determining the binding affinity (K_d_) of this compound to GSK-3β using SPR.[4]

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Recombinant GSK-3β-GST fusion protein

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

SPR running buffer (e.g., PBS)

-

This compound at various concentrations

Procedure:

-

Immobilize the GSK-3β-GST fusion protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of this compound dilutions in SPR running buffer.

-

Inject the this compound solutions over the sensor chip surface at a constant flow rate for a defined period to monitor the association phase.

-

Switch to running buffer alone to monitor the dissociation phase.

-

Regenerate the sensor chip surface between different this compound concentrations if necessary.

-

Analyze the resulting sensorgrams using the instrument's evaluation software. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_).

TCF/LEF Reporter Assay

This assay measures the activation of the Wnt/β-catenin signaling pathway by quantifying the transcriptional activity of TCF/LEF.[3]

Materials:

-

A suitable cell line (e.g., HEK293T, P19)

-

TCF/LEF luciferase reporter vector

-

A control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect the cells with the TCF/LEF luciferase reporter vector and the control vector using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with various concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold activation of the TCF/LEF reporter in this compound-treated cells compared to the vehicle control.

Conclusion

This compound is a valuable research tool for studying the roles of GSK-3β and the Wnt/β-catenin signaling pathway in various biological processes. Its ability to potently and selectively inhibit GSK-3β makes it a powerful agent for manipulating cell fate, particularly in the context of stem cell differentiation and immunology. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

- 1. Multiplex Assay Kit for Glycogen Synthase Kinase 3 Beta (GSK3b) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMD317Mu | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Machine Learning for Discovery of GSK3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. promega.com [promega.com]

Tws119 (CAS 601514-19-6): A Technical Guide to a Potent GSK-3β Inhibitor and Wnt Pathway Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tws119 is a small molecule, cell-permeable pyrrolopyrimidine compound identified as a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). Its CAS number is 601514-19-6. By inhibiting GSK-3β, this compound activates the canonical Wnt/β-catenin signaling pathway, a critical pathway involved in embryonic development, stem cell regulation, and tissue homeostasis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its applications in stem cell biology and immunology, with a focus on quantitative data and experimental protocols.

Chemical and Physical Properties

This compound, with the chemical formula C₁₈H₁₄N₄O₂, is a white to beige powder. Its molecular weight is 318.33 g/mol .[1][2] The compound is soluble in DMSO.[3]

| Property | Value | Reference |

| CAS Number | 601514-19-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₈H₁₄N₄O₂ | [1][2][4] |

| Molecular Weight | 318.33 g/mol | [1][2] |

| Appearance | White to beige powder | |

| Solubility | DMSO (20 mg/mL) | |

| Purity | ≥98% (HPLC) | |

| Storage Temperature | 2-8°C |

Mechanism of Action: Inhibition of GSK-3β and Wnt/β-catenin Pathway Activation

This compound's primary mechanism of action is the potent and selective inhibition of GSK-3β, a serine/threonine kinase that plays a key role as a negative regulator in the canonical Wnt signaling pathway.[3][4] In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[6]

By inhibiting GSK-3β, this compound prevents the phosphorylation and degradation of β-catenin.[7] This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus.[3][8] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes.[7]

Quantitative Biological Activity

This compound exhibits high-affinity binding to GSK-3β and potent inhibitory activity.

| Parameter | Value | Cell Type/Assay | Reference |

| IC₅₀ | 30 nM | Cell-free assay | [1][4][7][8][9][10] |

| Kd | 126 nM | Surface Plasmon Resonance (SPR) | [1][4][7][8] |

| IC₅₀ (GSK3α) | 88 nM | In vitro | [10] |

| IC₅₀ (GSK3β) | 410 nM | In vitro | [10] |

Applications and Experimental Protocols

Stem Cell Differentiation

This compound is widely used to induce the differentiation of pluripotent stem cells, particularly towards a neuronal lineage.

-

Neuronal Differentiation of Mouse Embryonic Stem Cells (ESCs):

-

Neuronal Differentiation of Murine Embryonal Carcinoma Cells (P19):

-

Protocol: Treatment of a monolayer of P19 cells with 1 µM this compound for 2 days, followed by culture in a compound-free medium, results in 30-40% of cells differentiating into neuronal lineages.[1][7][8] A higher percentage of neuronal differentiation (up to 60%) can be achieved using the standard embryoid body (EB) formation protocol with concomitant this compound treatment.[7]

-

T-Cell Regulation and Cancer Immunotherapy

This compound has shown significant effects on T-cell populations, suggesting its potential in cancer immunotherapy.

-

Generation of T Memory Stem Cells (Tscm):

-

Protocol: Treatment of human CD8+ T cells with this compound can induce the production of T memory stem cell-like (Tscm) cells.[4] A minimal concentration of 2.5 µM is required to generate T cells with a young/memory phenotype.[10][11] In some studies, naive CD8+ T cells were primed in vitro with anti-CD3 and anti-CD28 specific antibodies in the presence of 7 µM this compound.[12]

-

Effect: this compound arrests effector T-cell differentiation and promotes the generation of CD8+ memory stem cells.[4][12] This is characterized by the expression of markers such as CD62L+ and CD45RA+.[4]

-

-

Enhancement of γδT Cell Activity:

-

Protocol: this compound at concentrations less than 4 µM significantly enhances the proliferation and survival of γδT cells.[9] Concentrations ranging from 0-8 µM can induce the generation of CD62L+γδT or CCR5+γδT cell phenotypes.[9]

-

Mechanism: This effect is mediated through the activation of the mTOR pathway, upregulation of the anti-apoptotic protein Bcl-2, and inhibition of cleaved caspase-3.[9][13] this compound also enhances the cytolytic activity of γδT cells against tumor cells.[9][13]

-

Neuroprotection and Other Applications

-

Neuroprotection: In a rat model of middle cerebral artery occlusion (MCAO), intraperitoneal administration of this compound (30 mg/kg) improved neurologic function, reduced cerebral edema and infarction, and decreased blood-brain barrier permeability.[9]

-

Anti-inflammatory Effects: this compound has been shown to drive microglial anti-inflammatory activation and facilitate neurological recovery following experimental stroke.[14][15]

-

Cancer Research: this compound inhibits cell proliferation and induces apoptosis in human alveolar rhabdomyosarcoma cells.[4]

Summary of Key Experimental Concentrations

| Application | Cell Type | Concentration | Outcome | Reference |

| Neuronal Differentiation | Mouse Embryonic Stem Cells (D3) | 400 nM | 50-60% neuronal differentiation | [1][7][10] |

| Neuronal Differentiation | Murine Embryonal Carcinoma Cells (P19) | 1 µM | 30-40% neuronal differentiation (monolayer) | [1][7][8] |

| Generation of Tscm-like cells | Human CD8+ T cells | 2.5 µM | Generation of young/memory phenotype | [10][11] |

| γδT Cell Proliferation | Human γδT cells | < 4 µM | Enhanced proliferation and survival | [9] |

| In Vivo Neuroprotection | MCAO Rats | 30 mg/kg (i.p.) | Improved neurologic function | [9] |

Conclusion

This compound is a valuable research tool for studying the Wnt/β-catenin signaling pathway. Its ability to potently and selectively inhibit GSK-3β allows for the controlled activation of this pathway in a variety of in vitro and in vivo models. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of stem cell biology, immunology, neurobiology, and cancer. Further research into the therapeutic potential of this compound and other GSK-3β inhibitors is warranted.

References

- 1. This compound ≥95% (HPLC), solid, GSK-3β inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C18H14N4O2 | CID 9549289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cellgs.com [cellgs.com]

- 4. stemcell.com [stemcell.com]

- 5. glpbio.com [glpbio.com]

- 6. Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic small molecules that control stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. TWS 119 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]

- 11. researchgate.net [researchgate.net]

- 12. Wnt signaling arrests effector T cell differentiation and generates CD8+ memory stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Wnt pathway activator this compound enhances the proliferation and cytolytic activity of human γδT cells against colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Wnt canonical pathway activator this compound drives microglial anti-inflammatory activation and facilitates neurological recovery following experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Discovery and Development of TWS119: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TWS119 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key regulatory enzyme implicated in a multitude of cellular processes. Its discovery through a high-throughput phenotypic screen and subsequent characterization as a modulator of the Wnt/β-catenin signaling pathway has positioned it as a valuable tool in stem cell biology, neuroscience, and cancer research. This technical guide provides an in-depth overview of this compound, summarizing its core quantitative data, detailing key experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows.

Introduction

The quest for small molecules that can precisely control cell fate and function is a cornerstone of modern drug discovery and regenerative medicine. This compound, a 4,6-disubstituted pyrrolopyrimidine, emerged from such a search, identified for its remarkable ability to induce neurogenesis in embryonic stem cells.[1] Subsequent studies elucidated its mechanism of action as a direct inhibitor of GSK-3β, a serine/threonine kinase that acts as a negative regulator in the canonical Wnt signaling pathway.[1] By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation, nuclear translocation, and the activation of TCF/LEF-mediated transcription of Wnt target genes.[1][2] This guide delves into the technical details of this compound's discovery, its biochemical and cellular activities, and the experimental methodologies used to characterize this influential chemical probe.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the biochemical and cellular activity of this compound.

Table 1: Biochemical Activity of this compound [2][3][4]

| Parameter | Target | Value | Assay Type |

| IC50 | GSK-3β | 30 nM | Cell-free kinase assay |

| Kd | GSK-3β | 126 nM | Surface Plasmon Resonance (SPR) |

Table 2: Cellular Activity of this compound [1][3][5]

| Cell Line | Effect | Concentration |

| P19 Embryonal Carcinoma Cells | Neuronal Differentiation (monolayer) | 1 µM |

| P19 Embryonal Carcinoma Cells | Neuronal Differentiation (EB formation) | 1 µM (up to 60% differentiation) |

| Mouse Embryonic Stem (D3) Cells | Neuronal Differentiation | 400 nM (50-60% differentiation) |

| P19 Cells | β-catenin accumulation | Not specified |

| P19 Cells | TCF/LEF Reporter Activation | 10 µM (11-fold increase) |

Core Signaling Pathway

This compound's primary mechanism of action is the inhibition of GSK-3β, a central node in the Wnt/β-catenin signaling pathway. The following diagram illustrates this pathway and the point of intervention by this compound.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on GSK-3β.

Key Experimental Protocols

This section details the methodologies for the pivotal experiments used to characterize this compound.

In Vitro GSK-3β Kinase Assay (for IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against GSK-3β, based on commercially available kinase assay kits.

Objective: To quantify the inhibitory potency of this compound on GSK-3β activity.

Principle: The assay measures the phosphorylation of a specific substrate by GSK-3β in the presence of varying concentrations of this compound. The amount of phosphorylation is typically detected via luminescence or fluorescence.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β peptide substrate (e.g., a derivative of glycogen synthase)

-

ATP

-

This compound (serially diluted)

-

Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl2, 0.1 mg/ml BSA)

-

Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

384-well white microplates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

Prepare a solution of GSK-3β enzyme in kinase assay buffer. The final concentration should be determined empirically to yield a robust signal.

-

Prepare a solution of the GSK-3β substrate and ATP in kinase assay buffer. The ATP concentration is typically at or near its Km for GSK-3β (e.g., 25 µM).[6]

-

-

Assay Setup:

-

Incubation:

-

Detection:

-

Stop the reaction and detect the kinase activity according to the manufacturer's instructions for the chosen detection reagent. For example, with the ADP-Glo™ assay:

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Caption: Workflow for the in vitro GSK-3β kinase assay.

TCF/LEF Luciferase Reporter Assay

This protocol describes how to measure the activation of the Wnt/β-catenin pathway by this compound using a TCF/LEF-responsive luciferase reporter.

Objective: To quantify the functional activation of the Wnt signaling pathway in response to this compound treatment.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of TCF/LEF binding sites. Activation of the Wnt pathway by this compound leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.

Materials:

-

HEK293T or P19 cells

-

TCF/LEF luciferase reporter plasmid (e.g., pTOP-FLASH)

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent (e.g., Lipofectamine™ 2000)

-

This compound

-

Dual-luciferase reporter assay system

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed HEK293T or P19 cells into a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

-

-

Transfection:

-

Co-transfect the cells with the TCF/LEF reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

This compound Treatment:

-

Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).

-

-

Incubation:

-

Incubate the cells for an additional 24-48 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold activation by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells.

-

Caption: Workflow for the TCF/LEF luciferase reporter assay.

Neuronal Differentiation of P19 Embryonal Carcinoma Cells

This protocol details the induction of neuronal differentiation in P19 cells using this compound.[5][9]

Objective: To induce the differentiation of pluripotent P19 cells into neurons.

Materials:

-

P19 embryonal carcinoma cells

-

P19 growth medium: Minimum Essential Medium α (MEMα) supplemented with 7.5% calf serum and 2.5% Fetal Bovine Serum (FBS)[9]

-

Differentiation medium: MEMα supplemented with 5% FBS and this compound (1 µM)

-

Post-differentiation medium: MEMα supplemented with 2% FBS[5]

-

For long-term culture (>10 days): B27-supplemented Neurobasal medium[5]

-

Tissue culture dishes

-

Antibodies for immunofluorescence (e.g., anti-βIII-tubulin (TuJ1), anti-MAP2)

-

Fluorescence microscope

Procedure:

-

Cell Culture:

-

Maintain P19 cells in P19 growth medium at 37°C in a 5% CO2 incubator.

-

-

Induction of Differentiation (Monolayer Culture):

-

Plate P19 cells as a monolayer in tissue culture dishes.

-

Once the cells reach the desired confluency, replace the growth medium with differentiation medium containing 1 µM this compound.

-

Culture the cells in the differentiation medium for 2 days.[5]

-

-

Maturation:

-

After 2 days of this compound treatment, replace the differentiation medium with post-differentiation medium (compound-free).

-

Continue to culture the cells for an additional 2-14 days, changing the medium every 2-3 days. For cultures longer than 10 days, switch to B27-supplemented Neurobasal medium.[5]

-

-

Analysis of Neuronal Differentiation:

-

At desired time points, fix the cells and perform immunofluorescence staining for neuronal markers such as βIII-tubulin (TuJ1) and MAP2 to visualize and quantify the extent of neuronal differentiation.

-

Assess neuronal morphology using a fluorescence microscope.

-

Caption: Workflow for this compound-induced neuronal differentiation of P19 cells.

Conclusion

This compound has proven to be an invaluable chemical tool for dissecting the intricate roles of GSK-3β and the Wnt/β-catenin signaling pathway in a variety of biological contexts. Its ability to potently and selectively inhibit GSK-3β has facilitated significant advances in our understanding of stem cell differentiation, neurogenesis, and the pathogenesis of diseases where this pathway is dysregulated. The experimental protocols detailed in this guide provide a framework for researchers to utilize and further explore the multifaceted activities of this compound. As research continues, this compound will undoubtedly remain a cornerstone for investigating the therapeutic potential of targeting GSK-3β in regenerative medicine and beyond.

References

- 1. This compound | GSK-3β inhibitor | CAS 601514-19-6 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. GSK-3β Inhibitor XII, this compound - CAS 601514-19-6 - Calbiochem | 361554 [merckmillipore.com]

- 4. stemcell.com [stemcell.com]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

- 7. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Synthetic small molecules that control stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

TWS119: A Technical Guide to Inducing Neurogenesis in Murine Embryonic Stem Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the role and application of TWS119, a small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), in the directed differentiation of murine embryonic stem cells (mESCs) into neuronal lineages. This compound serves as a potent activator of the canonical Wnt/β-catenin signaling pathway, a critical cascade in embryonic development and neurogenesis.[1][2][3] Its ability to induce neuronal differentiation without the need for embryoid body (EB) formation or retinoic acid (RA) treatment presents a valuable tool for studying the molecular mechanisms of cell fate determination and for developing novel therapeutic strategies.[2][4]

Mechanism of Action: GSK-3β Inhibition and Wnt/β-Catenin Pathway Activation

This compound is a 4,6-disubstituted pyrrolopyrimidine that was identified through high-throughput screening for its ability to induce neurogenesis in murine ESCs.[2] The primary molecular target of this compound is GSK-3β, a serine/threonine kinase that acts as a key negative regulator of the canonical Wnt signaling pathway.[2][3]

In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin.[4][5] This leads to the stabilization and accumulation of β-catenin, which then translocates to the nucleus.[4] In the nucleus, β-catenin associates with the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, converting them from repressors to transcriptional activators.[6][7] This complex then drives the expression of downstream target genes involved in neural induction and differentiation.[2][8]

The activation of Wnt/β-catenin signaling by this compound has been shown to be dose-dependent.[2] Beyond the canonical Wnt pathway, this compound-mediated GSK-3β inhibition may also influence neurogenesis through interactions with other signaling pathways, such as Notch signaling, and by regulating cell cycle proteins like Cyclin D1 and p21.[9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthetic small molecules that control stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. cellgs.com [cellgs.com]

- 5. selleckchem.com [selleckchem.com]

- 6. β-catenin-mediated Wnt signaling regulates neurogenesis in the ventral telencephalon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WNT signaling at the intersection between neurogenesis and brain tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurogenesis-related genes expression profiling of mouse fibroblastic stem cells induced by Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GSK-3β inhibitor this compound promotes neuronal differentiation after hypoxic-ischemic brain damage in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GSK-3β inhibitor this compound promotes neuronal differentiation after hypoxic-ischemic brain damage in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Tws119 in Stem Cell Fate Determination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Tws119, a small molecule that has become a critical tool in stem cell biology. We will explore its core mechanism of action, its diverse applications in directing stem cell fate, and detailed protocols for its use in key experiments. All quantitative data is summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction: this compound as a Modulator of Stem Cell Fate

This compound is a cell-permeable, 4,6-disubstituted pyrrolopyrimidine compound first identified through high-throughput screening for its ability to induce neurogenesis in murine embryonic stem cells (ESCs).[1] Subsequent research has established it as a potent and specific inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β).[1][2][3] By inhibiting GSK-3β, a key negative regulator of the canonical Wnt signaling pathway, this compound effectively functions as a Wnt pathway activator.[2][3] This activity has profound implications for controlling stem cell self-renewal and differentiation, making this compound an invaluable molecule for both basic research and potential therapeutic development.

Core Mechanism of Action: GSK-3β Inhibition and Wnt Pathway Activation

The primary mechanism of this compound involves the direct inhibition of GSK-3β, a serine/threonine kinase. In the absence of a Wnt signal, GSK-3β is active and participates in a "destruction complex" with proteins like Axin and APC. This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1]

This compound binds to GSK-3β, inhibiting its kinase activity.[1][4] This prevents the phosphorylation of β-catenin, which then accumulates in the cytoplasm and translocates to the nucleus.[1][3][5] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which are critical for various developmental processes.[1][6][7]

Applications in Stem Cell Fate Determination

This compound has been successfully employed to direct the differentiation of various stem cell populations and to maintain others in a specific state.

Neuronal Differentiation

This compound is highly effective at inducing the differentiation of pluripotent stem cells into neurons.[2][3] Treatment of mouse ESCs or P19 embryonal carcinoma (EC) cells with this compound leads to a high percentage of cells expressing neuronal markers such as βIII-tubulin (TuJ1), Nestin, and MAP2, without the need for embryoid body (EB) formation or retinoic acid treatment.[1][8] This suggests this compound acts on early processes that determine cell fate.[1][3]

T-Cell Fate and Memory Stem Cell (Tscm) Generation

In immunology, this compound has been instrumental in generating CD8+ memory stem T cells (Tscm).[2] By activating Wnt/β-catenin signaling, this compound arrests the differentiation of naive T cells into effector cells.[5][6] This promotes the generation of a self-renewing, multipotent CD8+ T cell population with a "naive" phenotype (CD44low, CD62Lhigh) and enhanced anti-tumor capacities.[6][9]

Other Applications

-

Hepatic Stellate Cells: this compound helps maintain the bi-potent and quiescent state of hepatic stellate cells.[2][3]

-

Cardiomyocyte Differentiation: While not a direct inducer on its own, this compound is used to modulate the Wnt pathway, which is critical for cardiac differentiation. Temporal activation of Wnt signaling via GSK-3β inhibition is a key first step in many robust cardiomyocyte differentiation protocols.[10][11]

-

Pancreatic Lineage: The Wnt signaling pathway, and therefore its modulation by molecules like this compound, is integral to the development of the endoderm and subsequent pancreas organogenesis.[12][13][14][15]

Quantitative Data Summary

The effective concentration and treatment duration of this compound vary depending on the cell type and desired outcome. The following table summarizes key quantitative data from foundational studies.

| Compound | Target | Cell Type | Application | Concentration | Duration | Observed Effect / Efficiency | Citation(s) |

| This compound | GSK-3β | - | Biochemical Assay | 30 nM (IC₅₀) | - | 50% inhibition of GSK-3β activity | [2][16] |

| This compound | GSK-3β | - | Binding Assay | 126 nM (KD) | - | Equilibrium dissociation constant | [1][2] |

| This compound | GSK-3β | P19 EC Cells | Neuronal Differentiation | 1 - 5 µM | 2 days | 30-40% TuJ1+ neurons (monolayer); up to 60% with EB formation | [1][8] |

| This compound | GSK-3β | Mouse ESCs | Neuronal Differentiation | 400 nM | 2 days | ~50-60% of cells differentiate into neurons (TuJ1+, Map2+) | [1][8] |

| This compound | GSK-3β | Naive CD8+ T-cells | Tscm Generation | ≤ 1 µM | 5 - 7 days | Preserved CD62L expression without affecting proliferation | [6] |

| This compound | GSK-3β | Human CD8+ T-cells | Tscm Generation | 2.5 - 5 µM | 5 days | Optimal induction of a naive/memory Tscm-like phenotype | [9][17] |

| This compound | GSK-3β | Human γδT cells | Proliferation/Survival | < 4 µM | - | Enhanced proliferation and survival via mTOR pathway activation | [16] |

| This compound | GSK-3β | Neonatal Rat Brain | Neuroprotection | 30 mg/kg (i.p.) | Single dose | Reduced apoptosis and activated Wnt signaling post-hypoxia | [18] |

Detailed Experimental Protocols

The following are detailed methodologies for two key applications of this compound in stem cell fate determination.

Protocol 1: Induction of Neuronal Differentiation from Mouse ESCs

This protocol is adapted from the foundational work demonstrating this compound's neurogenic capabilities.[1][8]

A. Materials

-

Mouse Embryonic Stem Cells (e.g., D3 cell line)

-

ESC Culture Medium (e.g., DMEM with 15% FBS, LIF, β-mercaptoethanol)

-

Differentiation Medium (e.g., MEMα with 2% FBS or Neurobasal Medium with B27 supplement)

-

This compound (Stock solution in DMSO)

-

Gelatin-coated tissue culture plates

-

Antibodies for analysis: anti-TuJ1 (βIII-tubulin), anti-Nestin, anti-MAP2

B. Methodology

-

Cell Plating: Plate mouse ESCs on gelatin-coated plates at a suitable density in standard ESC culture medium without feeder cells.

-

This compound Treatment: After 24 hours, replace the medium with differentiation medium containing 400 nM this compound .

-

Incubation: Culture the cells for 2 days. Within hours, cells may begin to form adherent aggregates.[1]

-

Compound Removal: After 48 hours, remove the this compound-containing medium and replace it with fresh, compound-free differentiation medium.

-

Maturation: Continue to culture the cells for an additional 2-14 days to allow for neuronal maturation. For longer culture periods (>10 days), use of B27-supplemented Neurobasal medium is recommended.[8]

-

Analysis: Fix the cells and perform immunofluorescence staining for neuronal markers (TuJ1, Nestin, MAP2, etc.) to quantify differentiation efficiency.

Protocol 2: Generation of Memory Stem T-cells (Tscm) from Human CD8+ T-cells

This protocol is based on studies that use this compound to generate Tscm cells for potential immunotherapy applications.[5][6][9]

A. Materials

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8+ T-cells

-

T-cell Culture Medium (e.g., RPMI-1640 with 10% FBS, IL-2)

-

T-cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)

-

Recombinant human IL-2

-

This compound (Stock solution in DMSO)

-

Antibodies for analysis: anti-CD8, anti-CD45RA, anti-CD62L, anti-CD95

B. Methodology

-

Cell Isolation: Isolate CD8+ T-cells from human PBMCs using immunomagnetic negative selection.

-

Activation: Activate the purified CD8+ T-cells with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio in T-cell culture medium supplemented with IL-2.

-

This compound Treatment: Concurrently with activation, add 5 µM this compound to the culture medium.[5] A dose-response is recommended to find the optimal concentration that promotes the Tscm phenotype while minimizing inhibition of cell proliferation.[6][17]

-

Expansion: Culture the cells for 5 to 7 days. Monitor cell expansion.

-

Analysis: Harvest the cells and perform multi-color flow cytometry to identify the Tscm population, typically defined as CD8+CD45RA+CD62L+CD95+.

Conclusion and Future Perspectives

This compound has proven to be a cornerstone small molecule for manipulating stem cell fate. Its well-defined mechanism of action as a GSK-3β inhibitor provides a reliable method for activating the canonical Wnt pathway, enabling researchers to direct differentiation towards specific lineages like neurons and to generate therapeutically relevant cell types such as memory stem T-cells. Future research will likely continue to refine its use in complex, multi-step differentiation protocols and explore its potential in regenerative medicine and cancer biology, where the Wnt pathway is often dysregulated.[2][4] The foundational studies outlined in this guide provide a robust framework for scientists and developers to build upon as they harness the power of this compound to control cell fate.

References

- 1. Synthetic small molecules that control stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. cellgs.com [cellgs.com]

- 4. GSK3β regulates epithelial-mesenchymal transition and cancer stem cell properties in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Memory stem T cells generated by Wnt signaling from blood of human renal clear cell carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt signaling arrests effector T cell differentiation and generates CD8+ memory stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Stimulation of Wnt/ß-Catenin Pathway in Human CD8+ T Lymphocytes from Blood and Lung Tumors Leads to a Shared Young/Memory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wnt signaling: implications in endoderm development and pancreas organogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Wnt Signaling in Pancreas Development and Cancer [infoscience.epfl.ch]

- 14. Differentiation into Endoderm Lineage: Pancreatic differentiation from Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. GSK-3β inhibitor this compound alleviates hypoxic-ischemic brain damage via a crosstalk with Wnt and Notch signaling pathways in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Tws119 and the Notch Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tws119 is a potent small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key regulatory kinase in numerous cellular processes. Its primary mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway. The interaction of this compound with the Notch signaling pathway is indirect and multifaceted, arising from the intricate crosstalk between the Wnt and Notch pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on Notch signaling, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the complex molecular interactions. The information presented is intended to support further research and drug development efforts targeting these critical signaling networks.

Introduction to this compound and its Primary Target: GSK-3β

This compound is a pyrrolopyrimidine compound that exhibits high-affinity binding to GSK-3β, a serine/threonine kinase that acts as a negative regulator in the Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates the transcription of Wnt target genes.

Quantitative Data on this compound's Interaction with GSK-3β

| Parameter | Value | Reference |

| IC₅₀ | 30 nM | [Not Available] |

| K_d_ | 126 nM | [Not Available] |

The Interplay between this compound, Wnt/β-catenin, and Notch Signaling

The effect of this compound on the Notch signaling pathway is not direct but is mediated through its primary action on the Wnt/β-catenin pathway. The crosstalk between these two fundamental signaling pathways is complex and can be both synergistic and antagonistic depending on the cellular context.

Proposed Mechanisms of this compound-Mediated Regulation of Notch Signaling

There are currently two main hypotheses regarding the effect of this compound-induced GSK-3β inhibition on Notch signaling, which are not mutually exclusive:

-

Suppression of Notch Signaling: In some cellular contexts, such as in neonatal hypoxic-ischemic brain injury models, this compound has been shown to suppress the Notch signaling pathway. This is evidenced by the downregulation of the Notch1 receptor and its downstream target, Hes1 (Hairy and enhancer of split-1). The proposed mechanism involves the stabilization of β-catenin, which may directly or indirectly lead to the transcriptional repression of Notch pathway components.[1][2]

-

Enhancement of Notch1 Signaling: Conversely, other studies suggest that GSK-3β inhibition can enhance Notch1 signaling. This is proposed to occur through the regulation of Notch1 receptor trafficking. GSK-3β may phosphorylate the Notch1 intracellular domain (NICD), influencing its stability and localization. Inhibition of GSK-3β could, therefore, alter Notch1 recycling to the cell surface, potentially increasing its availability for ligand binding and subsequent signaling activation.[3][4]

-

Direct Interaction of β-catenin and NICD: this compound-induced accumulation of β-catenin can lead to its direct interaction with the Notch1 intracellular domain (NICD). This interaction can have dual outcomes: it can either enhance the transcriptional activity of NICD on target genes like HES1, or it can lead to the sequestration of β-catenin, thereby modulating Wnt signaling.[5][6]

Visualizing the this compound-Wnt-Notch Crosstalk

Quantitative Effects of this compound on Notch Signaling Components

Direct quantitative data on the dose-dependent effects of this compound on Notch signaling is limited in the current literature. The following table summarizes the qualitative findings from a key study.

| Cell/Animal Model | This compound Concentration/Dose | Effect on Notch Signaling | Reference |

| Neonatal Rats (Hypoxic-Ischemic Brain Damage) | 30 mg/kg (intraperitoneal) | ↓ Notch1 protein expression↓ Hes1 protein expression | [1][7] |

Note: The lack of comprehensive dose-response studies represents a significant knowledge gap in the field.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to investigate the interaction between this compound and the Notch signaling pathway. These are intended as a guide and may require optimization for specific cell types and experimental conditions.

Western Blot Analysis of Notch Pathway Proteins

This protocol outlines the steps to assess the protein levels of Notch1, cleaved Notch1 (NICD), Hes1, and Hey1 in response to this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for Notch1, cleaved Notch1, Hes1, Hey1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound or vehicle control (DMSO) for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system and quantify band intensities.

Visualizing the Western Blot Workflow

Quantitative Real-Time PCR (qPCR) for Notch Target Gene Expression